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molecular formula C13H17BrO3 B7996829 1-(4-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol CAS No. 1129635-23-9

1-(4-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol

Cat. No. B7996829
M. Wt: 301.18 g/mol
InChI Key: XUQFXAHEXAVZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846023B2

Procedure details

108 mL of (1,3-dioxan-2-ylethyl) magnesium bromide (0.5M) was added to a solution of 4-bromobenzaldehyde (10 g, 54.0 mmol) in THF (350 mL) at −78° C. under nitrogen and stirred for 2 hours before warming to 0° C. The reaction was quenched with sat NH4Cl soln, diluted with diethyl ether and washed with brine. The crude product was charged (CH2Cl2) to a 40M Biotage silica gel cartridge; Gradient elution 15-100% B over 750 mL (A=Hexanes; B=ethyl acetate) to give Example J1, 1-(4-bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol (quantitative yield). 1H NMR (500 MHz, CDCl3) δ 7.44 (d, J=8.5 Hz, 2H), 7.22 (d, J=8.5 Hz, 2H), 4.70-4.66 (m, 1H), 4.57 (t, J=4.9 Hz, 1H), 4.12-4.19 (m, 2H), 3.76 (tt, J=11.9, 2.7 Hz, 2H), 2.87 (d, J=3.7 Hz, 1H), 2.12-2.03 (m, 1H), 1.86-1.87 (m, 2H), 1.74-1.68 (m, 2H), 1.36-1.32 (m, 1H). RT=1.8 minutes (condition 1); LRMS: No parent ion evident.
Name
(1,3-dioxan-2-ylethyl) magnesium bromide
Quantity
108 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH2:4][O:3][CH:2]1[CH2:7][CH2:8][Mg]Br.[Br:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=[O:17])=[CH:14][CH:13]=1.C(OCC)(=O)C>C1COCC1>[Br:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]([OH:17])[CH2:8][CH2:7][CH:2]2[O:3][CH2:4][CH2:5][CH2:6][O:1]2)=[CH:14][CH:13]=1

Inputs

Step One
Name
(1,3-dioxan-2-ylethyl) magnesium bromide
Quantity
108 mL
Type
reactant
Smiles
O1C(OCCC1)CC[Mg]Br
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with sat NH4Cl soln
ADDITION
Type
ADDITION
Details
diluted with diethyl ether
WASH
Type
WASH
Details
washed with brine
ADDITION
Type
ADDITION
Details
The crude product was charged (CH2Cl2) to a 40M Biotage silica gel cartridge
WASH
Type
WASH
Details
Gradient elution 15-100% B over 750 mL (A=Hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(CCC1OCCCO1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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